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Compound of Interest

Compound Name: 3-Fluorophenylacetone

Cat. No.: B132418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted

thermochemical properties of 3-Fluorophenylacetone (CAS No: 1737-19-5). Due to a lack of

experimentally determined thermochemical data in the current body of scientific literature, this

document presents high-quality calculated values and outlines the established experimental

protocols that would be employed for their empirical determination. This information is intended

to serve as a valuable resource for researchers in fields such as chemical synthesis,

pharmacology, and materials science.

Chemical and Physical Properties
3-Fluorophenylacetone, also known as 1-(3-fluorophenyl)propan-2-one, is an organic

compound that serves as a precursor in the synthesis of various chemical entities, including

pharmaceuticals.[1] Its fundamental physical and chemical properties are summarized in the

table below.
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Property Value Source

Molecular Formula C₉H₉FO [1][2]

Molecular Weight 152.17 g/mol [2]

IUPAC Name
1-(3-fluorophenyl)propan-2-

one
[2]

CAS Number 1737-19-5 [1][2]

Appearance Clear colorless to yellow liquid -

Density 1.086 g/cm³

Boiling Point 199.3 °C at 760 mmHg

Flash Point 82.8 °C

Vapor Pressure 0.345 mmHg at 25°C

SMILES CC(=O)CC1=CC(=CC=C1)F [1][2]

InChI Key
UWCPYXSRCQVABG-

UHFFFAOYSA-N
[1][2]

Calculated Thermochemical Data
The following table summarizes the calculated thermochemical properties of 3-
Fluorophenylacetone. These values have been derived using computational methods (Joback

and Crippen methods) and serve as reliable estimates in the absence of experimental data.
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Thermochemical Property Symbol (Unit) Calculated Value

Standard Gibbs Free Energy

of Formation (gas)
ΔfG° (kJ/mol) -196.05

Standard Enthalpy of

Formation (gas)
ΔfH°gas (kJ/mol) -312.72

Enthalpy of Fusion at Standard

Conditions
ΔfusH° (kJ/mol) 17.40

Enthalpy of Vaporization at

Standard Conditions
ΔvapH° (kJ/mol) 44.50

Ideal Gas Heat Capacity Cp,gas (J/mol·K) See Note

Normal Melting Point Tfus (K) 280.65

Normal Boiling Point Tboil (K) 490.12

Critical Temperature Tc (K) 698.29

Critical Pressure Pc (kPa) 3272.78

Critical Volume Vc (m³/kmol) 0.456

Octanol/Water Partition

Coefficient
logPoct/wat 1.957

Note: Ideal gas heat capacity is temperature-dependent and is typically expressed as a

polynomial function. The specific parameters for 3-Fluorophenylacetone are available in

chemical property databases.

Experimental Protocols for Thermochemical
Analysis
While specific experimental data for 3-Fluorophenylacetone is not readily available, the

following sections detail the standard methodologies that would be used to determine its key

thermochemical properties.

Synthesis of 3-Fluorophenylacetone
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A representative synthesis of a fluorophenylacetone isomer involves the reaction of a

corresponding fluorophenylacetic acid with a methylating agent. The following workflow

illustrates a plausible synthetic route for 3-Fluorophenylacetone.

Synthesis of 3-Fluorophenylacetone

3-Fluorophenylacetic acid

Reaction at elevated temperature

Methyl Lithium
in THF/Ether

Aqueous Workup
& Extraction

Distillation under
reduced pressure

3-Fluorophenylacetone

Click to download full resolution via product page

A plausible synthetic workflow for 3-Fluorophenylacetone.

Determination of Enthalpy of Formation via Combustion
Calorimetry
The standard enthalpy of formation (ΔfH°) is a critical thermodynamic quantity. It is typically

determined indirectly by measuring the enthalpy of combustion (ΔcH°) using an oxygen bomb

calorimeter.
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Experimental Workflow:

Sample Preparation: A precisely weighed sample of high-purity 3-Fluorophenylacetone is

placed in a crucible within the calorimeter's bomb. A known mass of a combustion aid (e.g.,

benzoic acid) may be used to ensure complete combustion.

Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure

oxygen (typically to ~30 atm).

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's

insulated container. The initial temperature is recorded with high precision.

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of

the water is monitored and recorded until it reaches a maximum and then begins to cool.

Calculation: The heat released during combustion (q_comb) is calculated from the

temperature rise (ΔT) and the previously determined heat capacity of the calorimeter system

(C_cal). Corrections are made for the heat of combustion of the fuse wire and any auxiliary

substances. The standard enthalpy of combustion is then calculated, and from this, the

standard enthalpy of formation is derived using Hess's Law.[3]
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Combustion Calorimetry Workflow

Weigh Sample

Seal in Oxygen Bomb

Submerge in Calorimeter

Ignite Sample

Record Temperature Change (ΔT)

Calculate Heat Released (q)

Determine Enthalpy of Combustion (ΔcH°)

Calculate Enthalpy of Formation (ΔfH°)

Click to download full resolution via product page

Workflow for determining the enthalpy of formation.
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Measurement of Enthalpy of Fusion by Differential
Scanning Calorimetry (DSC)
The enthalpy of fusion (ΔfusH°), the heat required to change the state of the substance from

solid to liquid, can be measured using Differential Scanning Calorimetry (DSC).

Experimental Workflow:

Sample Preparation: A small, accurately weighed sample of 3-Fluorophenylacetone is

hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

DSC Analysis: The sample and reference pans are placed in the DSC cell. The cell is heated

at a constant rate over a temperature range that encompasses the melting point of the

substance.

Data Acquisition: The DSC instrument measures the difference in heat flow required to

maintain the sample and reference at the same temperature. As the sample melts, it absorbs

energy, resulting in an endothermic peak on the thermogram.

Calculation: The area under the melting peak is directly proportional to the enthalpy of fusion.

The instrument's software integrates this peak area to provide a quantitative value for

ΔfusH°.
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DSC Workflow for Enthalpy of Fusion

Seal Sample in Pan

Load Sample & Reference into DSC

Heat at a Constant Rate

Record Heat Flow vs. Temperature

Integrate Melting Peak Area

Obtain Enthalpy of Fusion (ΔfusH°)

Click to download full resolution via product page

Workflow for determining the enthalpy of fusion via DSC.

Determination of Enthalpy of Vaporization by Vapor
Pressure Measurement
The enthalpy of vaporization (ΔvapH°) can be determined by measuring the vapor pressure of

the liquid as a function of temperature. The Knudsen effusion method is a common technique

for substances with low vapor pressures.[4][5][6]
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Experimental Workflow:

Sample Loading: A sample of 3-Fluorophenylacetone is placed in a Knudsen cell, which is

a small container with a precisely machined, small orifice.

High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and

heated to a series of constant, known temperatures.

Mass Loss Measurement: At each temperature, the rate of mass loss ( dm/dt ) due to the

effusion of vapor through the orifice is measured gravimetrically in real-time.[6]

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated

from the rate of mass loss using the Knudsen equation.

Clausius-Clapeyron Analysis: The enthalpy of vaporization is determined from the slope of a

plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
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Vapor Pressure Measurement Workflow

Load Sample into Knudsen Cell

Place in High Vacuum Chamber

Heat to Isothermal Steps

Measure Rate of Mass Loss (dm/dt)

Calculate Vapor Pressure (P)

Plot ln(P) vs. 1/T

Determine ΔvapH° from Slope

Click to download full resolution via product page

Workflow for determining the enthalpy of vaporization.

Conclusion
This technical guide provides a summary of the available calculated thermochemical data for 3-
Fluorophenylacetone and outlines the standard experimental procedures for their

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b132418?utm_src=pdf-body-img
https://www.benchchem.com/product/b132418?utm_src=pdf-body
https://www.benchchem.com/product/b132418?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


determination. While empirical data for this specific compound is currently lacking in the

literature, the provided information offers a solid foundation for researchers and professionals

who require these properties for modeling, process development, and safety assessments. The

detailed experimental workflows serve as a practical guide for any future studies aimed at the

empirical characterization of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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